molecular formula C6H10N2O2 B14885629 5-Oxa-2,8-diazaspiro[3.5]nonan-9-one

5-Oxa-2,8-diazaspiro[3.5]nonan-9-one

Cat. No.: B14885629
M. Wt: 142.16 g/mol
InChI Key: QDLWEPRUMDGJOF-UHFFFAOYSA-N
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Description

5-Oxa-2,8-diazaspiro[35]nonan-9-one is a heterocyclic compound with a unique spiro structure This compound is characterized by the presence of an oxygen atom and two nitrogen atoms within its spiro ring system

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Oxa-2,8-diazaspiro[3.5]nonan-9-one typically involves the reaction of appropriate precursors under controlled conditions. One common method involves the cyclization of a suitable diamine with an oxirane derivative. The reaction conditions often include the use of solvents such as dichloromethane or ethanol, and catalysts like triethylamine to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using similar cyclization reactions. The process is optimized for higher yields and purity, often employing continuous flow reactors and advanced purification techniques such as crystallization and chromatography .

Chemical Reactions Analysis

Types of Reactions

5-Oxa-2,8-diazaspiro[3.5]nonan-9-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions include oxidized derivatives, reduced amines, and halogenated spiro compounds .

Scientific Research Applications

5-Oxa-2,8-diazaspiro[3.5]nonan-9-one has a wide range of applications in scientific research:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial properties.

    Medicine: Explored for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Oxa-2,8-diazaspiro[3.5]nonan-9-one involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity or alteration of receptor signaling, leading to various biological effects .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

This compound is unique due to its specific spiro structure and the presence of a ketone group, which imparts distinct chemical reactivity and potential biological activity .

Properties

Molecular Formula

C6H10N2O2

Molecular Weight

142.16 g/mol

IUPAC Name

5-oxa-2,8-diazaspiro[3.5]nonan-9-one

InChI

InChI=1S/C6H10N2O2/c9-5-6(3-7-4-6)10-2-1-8-5/h7H,1-4H2,(H,8,9)

InChI Key

QDLWEPRUMDGJOF-UHFFFAOYSA-N

Canonical SMILES

C1COC2(CNC2)C(=O)N1

Origin of Product

United States

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